Methyl 3,4-dihydro-2H-pyran-2-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic name This compound follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for heterocyclic compounds. The name is derived using Hantzsch–Widman nomenclature, which designates:

- Prefix : oxa- (indicating an oxygen atom in the ring).

- Stem : -pyran- (a six-membered ring with two double bonds).

- Saturation descriptor : 3,4-dihydro-2H- (specifying hydrogenation at positions 3 and 4, with the "2H" denoting the location of the saturated carbon).

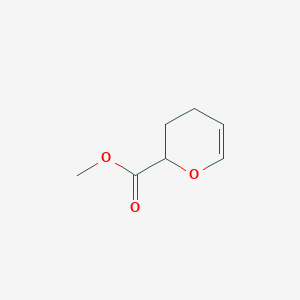

The carboxylate substituent is appended as a methyl ester at position 2 of the pyran ring. The structural formula (Figure 1) depicts a partially unsaturated six-membered ring with oxygen at position 1, a methyl ester group at position 2, and single bonds at positions 3 and 4. The molecular formula is $$ \text{C}7\text{H}{10}\text{O}_3 $$, with a molecular weight of 142.15 g/mol.

The SMILES notation for this compound is $$ \text{COC(=O)C1CCC=CO1} $$, reflecting the ester linkage ($$ \text{COO} $$) and the dihydropyran ring’s partial unsaturation. Conformational studies suggest that the ring adopts a half-chair geometry , where positions 3 and 4 lie in a saturated plane, while positions 2 and 5 retain partial double-bond character.

Historical Evolution of Naming Conventions for Dihydropyran Derivatives

The nomenclature of dihydropyran derivatives has evolved alongside advancements in heterocyclic chemistry. Early names for such compounds relied on trivial descriptors (e.g., "dihydropyran ester") until the formalization of systematic rules in the 20th century.

Key milestones include:

- Hantzsch–Widman System (1890s) : Introduced prefixes for heteroatoms (oxa-, aza-) and stems for ring size and unsaturation.

- IUPAC Standardization (1950s) : Refined saturation indicators (e.g., dihydro-, tetrahydro-) and positional numbering.

- Computational Validation (2000s) : Tools like PubChem and ChemSpider enabled precise structural verification, resolving ambiguities in earlier naming.

For instance, the term "3,4-dihydro-2H-pyran" emerged to distinguish positional isomers from 4H-pyran derivatives, which exhibit distinct reactivity due to differences in double-bond placement. The methyl ester variant discussed here was first cataloged in chemical databases in the early 2000s, reflecting improved spectroscopic techniques for characterizing heterocyclic esters.

Isomeric Considerations and Stereochemical Descriptors

This compound exhibits conformational isomerism rather than stereoisomerism, as the molecule lacks chiral centers. The ring’s flexibility allows interconversion between two equivalent half-chair conformers (Figure 2), separated by an energy barrier of approximately 2,430 cm$$^{-1}$$.

Key conformational features include:

- Twisted Half-Chair : The oxygen atom at position 1 and the ester group at position 2 adopt axial orientations, minimizing steric strain.

- Bent Conformation : A transition state during ring puckering, observed in spectroscopic studies but not as a stable structure.

Substituent effects further influence isomerism. For example, bulkier ester groups (e.g., tert-butyl) may favor equatorial positioning to avoid 1,3-diaxial interactions, but the methyl ester’s small size permits axial-equatorial flexibility without significant energy penalties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}7\text{H}{10}\text{O}_3 $$ | |

| SMILES | $$ \text{COC(=O)C1CCC=CO1} $$ | |

| Conformational Energy Barrier | 2,430 cm$$^{-1}$$ |

Properties

IUPAC Name |

methyl 3,4-dihydro-2H-pyran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-9-7(8)6-4-2-3-5-10-6/h3,5-6H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTTXGOOWXOTSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

Esterification and Ring Formation

The synthesis of methyl 3,4-dihydro-2H-pyran-2-carboxylate often involves general organic reactions such as esterification and cyclization. These reactions are typically carried out under controlled conditions to ensure the formation of the dihydropyran ring structure.

Key Steps:

- Starting Materials : Precursors such as methyl acetoacetate and halogenated alkanes are commonly used.

- Cyclization : The cyclization step is facilitated by acidic or basic catalysts to form the dihydropyran ring.

- Esterification : The carboxylic acid group is esterified using methanol in the presence of acidic catalysts like sulfuric acid or p-toluenesulfonic acid.

Specific Preparation Methods

Haloketone Pathway

This method involves the preparation of haloketones followed by O-alkylation and cyclization.

Procedure:

-

- React 1-bromo-3-chloropropane with methyl acetoacetate in an alcoholic solvent (e.g., methanol) to produce haloketones.

- This reaction is catalyzed by a base such as sodium methoxide.

Cyclization and O-Alkylation :

- The haloketone undergoes O-alkylation in the presence of sodium methoxide.

- This step simultaneously forms the dihydropyran ring structure and produces methanol as a byproduct.

Direct Cyclization

In this method, precursors containing both carboxylic acid and alcohol functionalities are directly cyclized under acidic conditions.

Procedure:

Reaction Optimization

Catalysts

- Acidic catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used for esterification.

- Basic catalysts such as sodium methoxide are effective for O-alkylation reactions.

Solvents

- Alcohols (e.g., methanol) serve as both solvents and reactants in esterification steps.

- Nonpolar solvents like toluene may be used during purification processes.

Reaction Conditions

- Temperature: Reactions are typically conducted at moderate temperatures (50–100°C) to prevent decomposition.

- Time: Reaction times vary depending on the specific method but generally range from several hours to overnight.

Summary Table of Methods

| Method | Key Reagents | Catalyst | Key Steps | Purification |

|---|---|---|---|---|

| Haloketone Pathway | Methyl acetoacetate, halogenated alkanes | Sodium methoxide | Haloketone formation, O-alkylation | Fractional distillation |

| Direct Cyclization | Hydroxy acids or derivatives | Sulfuric acid | Intramolecular esterification | Distillation or recrystallization |

Notes on Scale-Up

For industrial-scale synthesis, factors such as cost, reaction yield, environmental impact, and scalability must be considered:

- Use of recyclable catalysts (e.g., solid acids) can reduce waste.

- Optimization of reaction conditions can improve yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Methyl 3,4-dihydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and bioactive molecules.

Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3,4-dihydro-2H-pyran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its ester group can undergo hydrolysis to release carboxylate ions, which can further interact with cellular components .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Derivatives

Note: Physical state may vary based on purity and substituent effects.

Substituent Effects on Reactivity and Solubility

- Ester Groups: Methyl vs. Potassium Salt (C₆H₇KO₃): The ionic nature of this derivative increases water solubility, making it suitable for aqueous-phase reactions or as a catalyst in polar solvents .

Functional Group Modifications :

- The isopropyl-ethynyl derivative (C₁₉H₂₀O₅) introduces steric hindrance and π-bond interactions, which can stabilize transition states in asymmetric catalysis or modulate binding affinity in target proteins .

- Phosphonate Esters (e.g., dimethyl [(2R,3S,4S)-2,6-dimethyl-3-nitro-4-phenyl-3,4-dihydro-2H-pyran-5-yl]phosphonate): Phosphonate groups enhance hydrolytic stability compared to carboxylate esters, enabling use in harsh reaction conditions .

Biological Activity

Methyl 3,4-dihydro-2H-pyran-2-carboxylate is an organic compound known for its intriguing biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a dihydropyran ring with a carboxylate functional group. Its molecular formula is , and it is characterized by the following structural attributes:

- Dihydropyran ring : A six-membered ring containing one oxygen atom.

- Carboxylate group : Contributes to the compound's reactivity and biological interactions.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. For example, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

- Anticancer Potential : Preliminary in vitro studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets in biological systems:

- Enzyme Inhibition : The carboxylate group may facilitate interactions with enzymes involved in metabolic pathways, influencing their activity.

- Receptor Modulation : The compound has shown potential in modulating receptor activity related to neurotransmission and inflammation.

Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This study underscores the compound's potential as a natural antimicrobial agent.

Anticancer Activity

In vitro assays performed on HeLa cells revealed that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells:

| Concentration (µM) | % Apoptotic Cells |

|---|---|

| 0 | 5 |

| 25 | 15 |

| 50 | 35 |

| 100 | 60 |

These findings suggest that the compound may be a candidate for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.